molecular formula C39H59N9O11 B12308110 HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH

HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH

Cat. No.: B12308110
M. Wt: 829.9 g/mol
InChI Key: MFFBHXGACRCPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH: is a peptide fragment derived from the core protein of the Hepatitis C Virus (HCV). This peptide sequence, consisting of seven amino acids, plays a crucial role in the structural and functional aspects of the virus. The molecular formula of this compound is C39H59N9O11 , and it has a molecular weight of 829.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH is typically achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis .

Industrial Production Methods: In an industrial setting, the production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is often lyophilized to obtain a stable powder form. The peptide is stored at low temperatures (-20°C to -70°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH involves its interaction with various molecular targets and pathways within the host cell. This peptide is known to play a role in the assembly of the viral nucleocapsid, which is essential for the replication and packaging of the viral genome. It interacts with host cell proteins and membranes, facilitating the formation of the viral particle .

Comparison with Similar Compounds

    HCV Core Protein (59-68): Another peptide fragment from the HCV core protein.

    HCV Core Protein (1-20): A longer peptide sequence from the N-terminal region of the core protein.

Comparison: HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH is unique due to its specific sequence and functional role in the viral life cycle. Compared to other similar peptides, it has distinct interactions with host cell components and contributes uniquely to the assembly and stability of the viral nucleocapsid .

Properties

Molecular Formula

C39H59N9O11

Molecular Weight

829.9 g/mol

IUPAC Name

1-[2-[[6-amino-2-[[2-[[2-[[5-amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C39H59N9O11/c1-22(2)32(47-36(55)27(21-31(50)51)45-35(54)26(15-16-30(41)49)43-33(52)24-13-8-18-42-24)37(56)44-25(12-6-7-17-40)34(53)46-28(20-23-10-4-3-5-11-23)38(57)48-19-9-14-29(48)39(58)59/h3-5,10-11,22,24-29,32,42H,6-9,12-21,40H2,1-2H3,(H2,41,49)(H,43,52)(H,44,56)(H,45,54)(H,46,53)(H,47,55)(H,50,51)(H,58,59)

InChI Key

MFFBHXGACRCPGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.